2-(4-chlorophenyl)-N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)acetamide
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Description
2-(4-chlorophenyl)-N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)acetamide, also known as BMS-986165, is a novel small molecule inhibitor of the TYK2 enzyme. TYK2 is a member of the Janus kinase (JAK) family of enzymes, which are involved in the signaling pathways of various cytokines and growth factors. BMS-986165 has been developed as a potential therapeutic agent for the treatment of autoimmune diseases, such as psoriasis, psoriatic arthritis, and lupus.
Scientific Research Applications
Synthesis and Antibacterial Activity
Compounds structurally similar to 2-(4-chlorophenyl)-N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)acetamide have been synthesized and evaluated for their antibacterial activity. Studies have demonstrated the synthesis of derivatives and their evaluation against gram-positive and gram-negative bacteria, showing moderate to good activity. These findings indicate the potential for designing and synthesizing new antibacterial agents based on modifications of the acetamide structure (Desai et al., 2008).
Antimicrobial Activities
Further research into acetamide derivatives has explored their antimicrobial potential. A series of compounds including some with the 4-chlorophenyl and methoxyphenyl groups have been synthesized and shown promising antibacterial and antifungal activities against various pathogenic microorganisms. This suggests that modifications to the acetamide scaffold can yield compounds with useful antimicrobial properties (Debnath & Ganguly, 2015).
Anticancer, Anti-Inflammatory, and Analgesic Activities
Research has also been conducted on the synthesis of acetamide derivatives as potential anticancer, anti-inflammatory, and analgesic agents. These studies have developed new chemical entities showing potential therapeutic activities, with specific compounds exhibiting promising results against breast cancer, neuroblastoma, and in anti-inflammatory and analgesic models. This area of research highlights the versatility of acetamide derivatives in drug development (Rani et al., 2014).
Herbicide Activity and Soil Interaction
Acetamide derivatives have been extensively studied for their use as herbicides, with research focusing on their adsorption, mobility, and efficacy in soil. Studies have correlated the herbicidal activity of these compounds with soil properties, suggesting that acetamide-based herbicides' effectiveness can be influenced by organic matter content, clay content, and surface area of the soil. This line of research is crucial for developing more efficient and environmentally friendly agricultural chemicals (Peter & Weber, 1985).
properties
IUPAC Name |
2-(4-chlorophenyl)-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O3/c1-26-18-10-9-16(13-17(18)23-11-3-2-4-20(23)25)22-19(24)12-14-5-7-15(21)8-6-14/h5-10,13H,2-4,11-12H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKSYSAUGILKJLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CC2=CC=C(C=C2)Cl)N3CCCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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